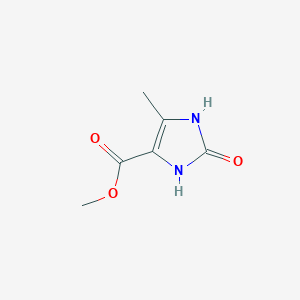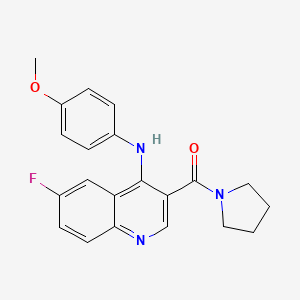
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinoline-based compound. The quinoline ring system is a versatile heterocyclic scaffold that is found in many biologically active compounds . The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of quinoline-based compounds like(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves the incorporation of substituents into various positions of the quinoline ring or by means of annelation . The exact synthetic approach for this specific compound is not available in the retrieved data.
科学研究应用
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biological and biochemical effects, making it useful for a wide range of experiments. Some of the most common research applications for this compound include studies of enzyme activity, protein structure, and cellular signaling pathways.
作用机制
The mechanism of action for (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is not yet fully understood. However, it is believed that this compound interacts with specific enzymes and proteins in the body, altering their activity and function. This interaction can lead to a variety of biochemical and physiological effects, which can be studied in detail using this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a key role in cellular signaling pathways. Additionally, this compound has been shown to alter the structure and function of specific proteins in the body, leading to changes in cellular activity and function.
实验室实验的优点和局限性
One of the main advantages of using (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique structure and potential for use in a variety of experiments. This compound has been shown to have a wide range of biological and biochemical effects, making it useful for a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a variety of future directions for research on (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. One potential direction is to further explore the compound's mechanism of action, in order to gain a better understanding of its effects on specific enzymes and proteins in the body. Additionally, this compound could be further studied for its potential applications in drug development, as it has been shown to have a variety of biological and biochemical effects that could be useful in treating a wide range of diseases and conditions. Finally, future research could explore the potential for using this compound in combination with other drugs or compounds, in order to enhance its effects and create new treatment options.
合成方法
The synthesis of (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4-methoxyaniline with 2,3-dichloro-6-fluoroquinoline to form the intermediate product. This intermediate product is then reacted with pyrrolidine and sodium hydride to form the final product.
属性
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-16-7-5-15(6-8-16)24-20-17-12-14(22)4-9-19(17)23-13-18(20)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKVXAGPZJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
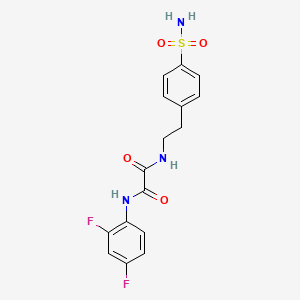

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

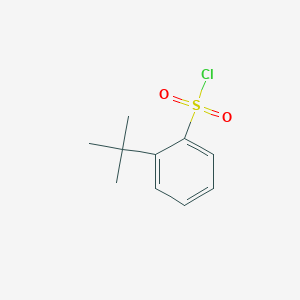
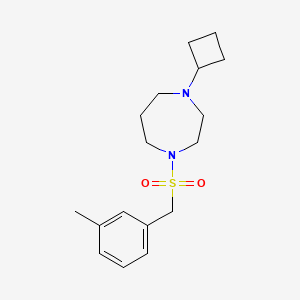
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)
![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)
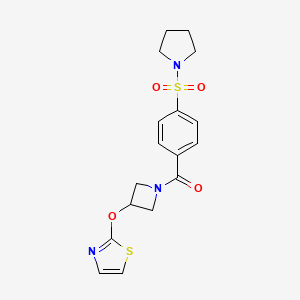
![5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2899550.png)
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)
![2-Benzyl-5-[(4-methoxyphenyl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2899553.png)
